Robalzotan vs. WAY-100635: Superior Selectivity for 5-HT1A Receptors in Radioligand Binding Assays
In a direct head-to-head comparison, Robalzotan (NAD-299) demonstrates >400-fold selectivity for the 5-HT1A receptor, whereas the commonly used comparator WAY-100635 has a substantially inferior selectivity profile. Robalzotan's Ki for alpha-1 adrenoceptors is 260 nM, while WAY-100635's Ki for the same off-target is 45 nM, a 5.8-fold difference [1]. This indicates a higher risk of off-target adrenergic effects with WAY-100635. Robalzotan's only off-target hits with Ki < 1 μM were alpha-1 (260 nM) and beta (340 nM) adrenoceptors, while WAY-100635 also bound dopamine D2 (Ki=79 nM) and D3 (Ki=67 nM) receptors [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | 5-HT1A Ki = 0.6 nM; Alpha-1 Ki = 260 nM; Beta Ki = 340 nM; >400-fold selectivity for 5-HT1A |
| Comparator Or Baseline | WAY-100635: Alpha-1 Ki = 45 nM; Dopamine D2 Ki = 79 nM; Dopamine D3 Ki = 67 nM |
| Quantified Difference | Robalzotan is 5.8-fold more selective against alpha-1 adrenoceptors and has no measurable affinity for D2/D3 receptors at the tested concentrations. |
| Conditions | In vitro radioligand binding assays using cloned receptors and rat tissue; Ki values determined via competition binding with [3H]NAD-299 and other radioligands [2]. |
Why This Matters
Superior selectivity ensures experimental results are more confidently attributed to 5-HT1A antagonism, reducing data noise and the need for complex control experiments to account for off-target effects.
- [1] Johansson L, Sohn D, Thorberg SO, et al. The Pharmacological Characterization of a Novel Selective 5-Hydroxytryptamine1A Receptor Antagonist, NAD-299. J Pharmacol Exp Ther. 1997;283(1):216-225. View Source
- [2] Johansson L, Sohn D, Thorberg SO, et al. The Pharmacological Characterization of a Novel Selective 5-Hydroxytryptamine1A Receptor Antagonist, NAD-299. J Pharmacol Exp Ther. 1997;283(1):216-225. View Source
